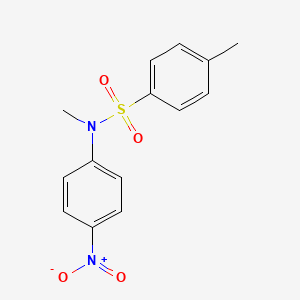
n,4-Dimethyl-n-(4-nitrophenyl)benzenesulfonamide
Vue d'ensemble
Description
n,4-Dimethyl-n-(4-nitrophenyl)benzenesulfonamide: is an organic compound with the molecular formula C14H14N2O4S It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with nitro and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n,4-Dimethyl-n-(4-nitrophenyl)benzenesulfonamide typically involves the following steps:
Nitration: The nitration of n,4-dimethylbenzenesulfonamide is achieved using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the desired position.
Methylation: The methylation of the resulting nitro compound can be performed using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide or potassium carbonate. This step introduces the methyl groups at the specified positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: The nitro group in n,4-Dimethyl-n-(4-nitrophenyl)benzenesulfonamide can undergo reduction reactions to form the corresponding amine. Common reducing agents include hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles. This reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Oxidation: The methyl groups in the compound can be oxidized to form carboxylic acids or other oxidized derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used for this purpose.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium hydride, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: Corresponding amine derivative.
Substitution: Various substituted sulfonamides.
Oxidation: Carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
Chemistry: n,4-Dimethyl-n-(4-nitrophenyl)benzenesulfonamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.
Biology: In biological research, this compound is utilized as a probe to study enzyme-substrate interactions and to investigate the mechanisms of enzyme inhibition. It is also used in the development of diagnostic assays and biosensors.
Medicine: The compound has potential applications in the development of pharmaceuticals, particularly as a precursor for the synthesis of sulfonamide-based drugs. These drugs are known for their antibacterial and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the manufacture of polymers and resins.
Mécanisme D'action
The mechanism of action of n,4-Dimethyl-n-(4-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. The nitro and sulfonamide groups play a crucial role in the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
- n,4-Dimethyl-n-(4-methylphenyl)benzenesulfonamide
- n,4-Dimethyl-n-(4-chlorophenyl)benzenesulfonamide
- n,4-Dimethyl-n-(4-bromophenyl)benzenesulfonamide
Uniqueness: n,4-Dimethyl-n-(4-nitrophenyl)benzenesulfonamide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group enhances the compound’s reactivity and its ability to participate in various chemical reactions. Additionally, the nitro group contributes to the compound’s potential as an enzyme inhibitor and its applications in medicinal chemistry.
Propriétés
IUPAC Name |
N,4-dimethyl-N-(4-nitrophenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-11-3-9-14(10-4-11)21(19,20)15(2)12-5-7-13(8-6-12)16(17)18/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPJQBIOEZKCSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292975 | |
| Record name | n,4-dimethyl-n-(4-nitrophenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6380-16-1 | |
| Record name | NSC86609 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86609 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n,4-dimethyl-n-(4-nitrophenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


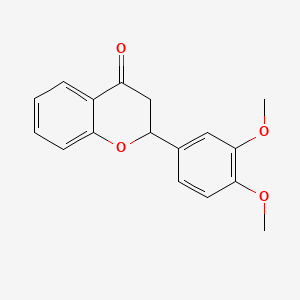

![1,5-Dioxaspiro[5.5]undecane, 9-(1,1-dimethylethyl)-2-methyl-](/img/structure/B1659095.png)


![Butanoic acid, 3-[(4-nitrophenyl)hydrazono]-, ethyl ester](/img/structure/B1659102.png)
![Hydrazinecarboximidamide, 2-(1-methylethylidene)-N-[(phenylamino)thioxomethyl]-](/img/structure/B1659103.png)
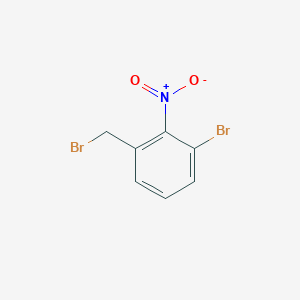
![2-[3-[2-(2-methylanilino)-2-oxoethyl]-1-adamantyl]-N-(2-methylphenyl)acetamide](/img/structure/B1659105.png)
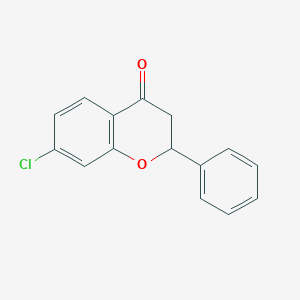
![15,16,18,19,21-Pentazapentacyclo[12.7.0.02,7.08,13.016,20]henicosa-1(21),2,4,6,8,10,12,14,19-nonaene-17-thione](/img/structure/B1659108.png)
![(5E)-1-(3-chlorophenyl)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1659109.png)
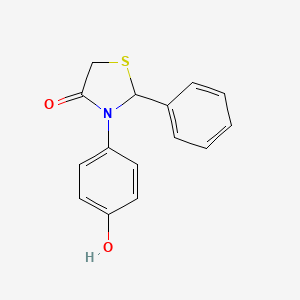
![N-[4-(THIOPHENE-2-CARBONYLTHIOCARBAMOYLAMINO)PHENYL]FURAN-2-CARBOXAMID E](/img/structure/B1659116.png)
